![molecular formula C17H12N4O4 B579013 N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline CAS No. 18791-73-6](/img/structure/B579013.png)
N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline: is a chemical compound with the molecular formula C13H12N4O4. It is known for its unique structure, which includes a benzocycloheptenone core attached to a dinitrophenyl hydrazone group. This compound is often used in various chemical and biological research applications due to its distinctive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline typically involves the reaction of 7H-Benzocyclohepten-7-one with 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then heated under reflux conditions to ensure complete reaction and high yield of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions often result in the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the compound, such as hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the dinitrophenyl hydrazone moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
- Oxidized derivatives
- Reduced hydrazine derivatives
- Substituted hydrazone derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline is used as a reagent for the detection and quantification of carbonyl compounds. Its ability to form stable hydrazones makes it valuable in analytical chemistry for identifying aldehydes and ketones .
Biology: The compound is used in biological research to study enzyme activities, particularly those involving hydrazone formation and cleavage. It serves as a model compound for investigating enzyme kinetics and mechanisms .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is studied for its interactions with biological targets and its ability to modulate biochemical pathways .
Industry: The compound finds applications in the chemical industry as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it suitable for use in the production of dyes, pharmaceuticals, and agrochemicals .
Wirkmechanismus
The mechanism of action of N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline involves its interaction with specific molecular targets. The compound forms hydrazone linkages with carbonyl groups, which can modulate the activity of enzymes and other proteins. This interaction can affect various biochemical pathways, leading to changes in cellular functions and processes .
Vergleich Mit ähnlichen Verbindungen
7H-Benzocyclohepten-7-one: The parent compound without the dinitrophenyl hydrazone group.
2,4-Dinitrophenylhydrazine: A reagent commonly used for detecting carbonyl compounds.
Benzocycloheptenone derivatives: Compounds with similar core structures but different substituents.
Uniqueness: N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline is unique due to its combined structure of benzocycloheptenone and dinitrophenyl hydrazone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
18791-73-6 |
|---|---|
Molekularformel |
C17H12N4O4 |
Molekulargewicht |
336.307 |
IUPAC-Name |
N-(benzo[7]annulen-7-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C17H12N4O4/c22-20(23)15-9-10-16(17(11-15)21(24)25)19-18-14-7-5-12-3-1-2-4-13(12)6-8-14/h1-11,19H |
InChI-Schlüssel |
KZQMQYYXAMSTJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=CC(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C=CC2=C1 |
Synonyme |
7H-Benzocyclohepten-7-one 2,4-dinitrophenyl hydrazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



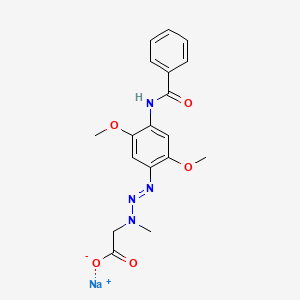
![[1,3]Dioxolo[4,5-k]phenanthridine](/img/structure/B578933.png)
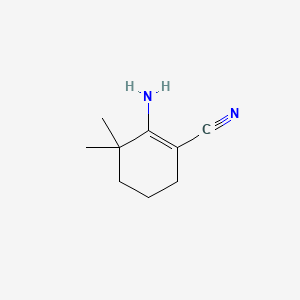
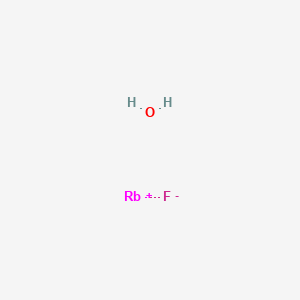
![5-(morpholin-4-ylmethyl)-3-[(Z)-(5-nitrothiophen-2-yl)methylideneamino]-1,3-oxazolidin-2-one](/img/structure/B578941.png)
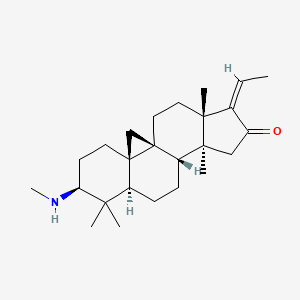
![(1S,3R,5S,7R,8R,9R,10S,13S,14R,17R)-17-(furan-3-yl)-1,3,7-trihydroxy-4,4,8,10,13-pentamethyl-1,2,3,5,6,7,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B578945.png)
![2-[3-(2-Aminophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B578946.png)

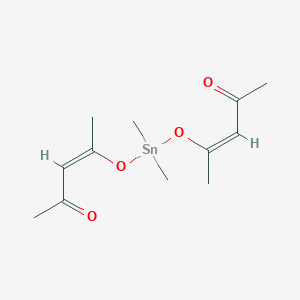
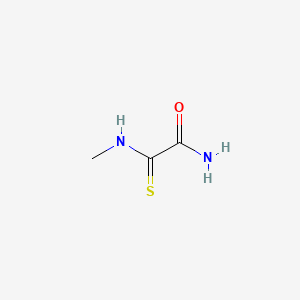
![4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide](/img/structure/B578953.png)
